molecular formula C28H18 B104054 Naphthacene, 5-(1-naphthalenyl)- CAS No. 52711-99-6

Naphthacene, 5-(1-naphthalenyl)-

Cat. No.: B104054
CAS No.: 52711-99-6
M. Wt: 354.4 g/mol
InChI Key: KVFLHHQOWFQZDW-UHFFFAOYSA-N
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Description

Naphthacene, 5-(1-naphthalenyl)- is a polycyclic aromatic hydrocarbon It is a derivative of naphthacene, where a naphthalenyl group is attached at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthacene, 5-(1-naphthalenyl)- typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by cyclization. The reaction conditions often require the use of strong acids like aluminum chloride as a catalyst and high temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of Naphthacene, 5-(1-naphthalenyl)- may involve the distillation and fractionation of petroleum or coal tar, followed by specific chemical modifications to introduce the naphthalenyl group. The process is optimized for high yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Naphthacene, 5-(1-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.

    Reduction: Catalytic hydrogenation can reduce the aromatic rings to form partially or fully hydrogenated derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Partially or fully hydrogenated naphthacene derivatives.

    Substitution: Halogenated naphthacene derivatives.

Scientific Research Applications

Naphthacene, 5-(1-naphthalenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of organic semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of Naphthacene, 5-(1-naphthalenyl)- involves its interaction with various molecular targets. In biological systems, it may intercalate into DNA, disrupting the replication process and leading to cell death. In materials science, its electronic properties are exploited in the design of organic semiconductors, where it facilitates charge transport.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simpler polycyclic aromatic hydrocarbon with two fused benzene rings.

    Anthracene: Consists of three fused benzene rings, similar in structure but different in electronic properties.

    Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused rings, but with a different arrangement compared to anthracene.

Uniqueness

Naphthacene, 5-(1-naphthalenyl)- is unique due to the presence of the naphthalenyl group, which imparts distinct electronic and structural properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and semiconductors.

Properties

IUPAC Name

5-naphthalen-1-yltetracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H18/c1-2-10-21-18-27-23(16-20(21)9-1)17-22-11-4-6-14-25(22)28(27)26-15-7-12-19-8-3-5-13-24(19)26/h1-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVFLHHQOWFQZDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=C4C=CC=CC4=CC5=CC6=CC=CC=C6C=C53
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60348192
Record name Naphthacene, 5-(1-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52711-99-6
Record name Naphthacene, 5-(1-naphthalenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60348192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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